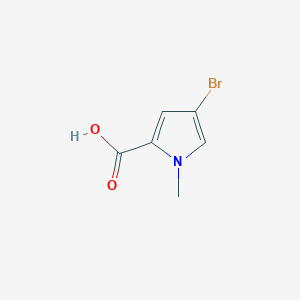

4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid

描述

属性

IUPAC Name |

4-bromo-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZDZQRYBIAVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429254 | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875160-43-3 | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the synthesis of 4-bromo-1-methyl-1H-pyrrole-2-carboxylate, followed by hydrolysis to obtain the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

化学反应分析

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nucleophilic Substitution | Amines, thiols, or alkoxides in basic conditions (e.g., NaOH/EtOH) | 4-Substituted pyrrole derivatives (e.g., amines, thioethers) | 60–85% | |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O, 80°C | 4-Aryl-pyrrole-2-carboxylic acid derivatives | 70–90% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, aryl amines, NaOBu, toluene, 100°C | 4-Amino-pyrrole-2-carboxylic acid derivatives | 65–80% |

Key Notes :

- The methyl group at the 1-position stabilizes the pyrrole ring against ring-opening during substitution.

- Suzuki coupling enables the introduction of aryl groups, expanding applications in drug discovery.

Esterification and Amidation

The carboxylic acid group undergoes derivatization to form esters or amides, enhancing solubility or enabling further functionalization.

Key Notes :

- Esterification is critical for protecting the carboxylic acid during subsequent reactions .

- Amidation with primary/secondary amines facilitates the synthesis of bioactive analogs .

Oxidation and Reduction

The carboxylic acid and pyrrole ring participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Pyrrole-2,5-dione derivatives | 50–60% | |

| Reduction | LiAlH₄, THF, 0°C → room temperature | 2-(Hydroxymethyl)-4-bromo-1-methyl-1H-pyrrole | 40–55% |

Key Notes :

- Oxidation of the pyrrole ring is limited due to its aromatic stability but can occur under strong conditions.

- Reduction of the carboxylic acid to an alcohol is low-yielding due to competing side reactions.

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thermal Decarboxylation | Cu powder, quinoline, 200°C | 4-Bromo-1-methyl-1H-pyrrole | 60–70% |

Key Notes :

- Decarboxylation simplifies the molecule for applications in materials science.

Halogen Exchange

The bromine atom can be replaced via halogen-exchange reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Finkelstein Reaction | KI, CuI, DMF, 120°C | 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid | 55–65% |

Key Notes :

- Iodination increases reactivity for subsequent cross-coupling reactions.

科学研究应用

Chemistry

In synthetic chemistry, 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid serves as a building block for creating more complex heterocyclic compounds and pharmaceuticals. Its unique structure allows for various chemical modifications through substitution, oxidation, and reduction reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine can be replaced by nucleophiles (e.g., amines) | Sodium azide, potassium thiolate |

| Oxidation | Can form pyrrole derivatives with different functional groups | Potassium permanganate, chromium trioxide |

| Reduction | Reduction yields alcohol or aldehyde derivatives | Lithium aluminum hydride, sodium borohydride |

Biology

Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have shown that certain pyrrole derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects against pathogens like Staphylococcus aureus .

- Anticancer Activity : The compound has been investigated for its ability to inhibit protein kinases involved in cancer cell proliferation. Certain derivatives can induce apoptosis in cancer cells by modulating critical signaling pathways .

Case Study 1: Antibacterial Activity

A study evaluated various pyrrole derivatives for their antibacterial efficacy. Results indicated that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics like ciprofloxacin. This suggests their potential as alternative antibacterial agents .

Case Study 2: Anticancer Effects

In another investigation focused on anticancer properties, researchers synthesized several pyrrole derivatives and assessed their effects on cancer cell lines. Specific derivatives effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows it to be employed in various formulations requiring heterocyclic compounds.

作用机制

The mechanism of action of 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules.

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

生物活性

4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula CHBrNO. It features a pyrrole ring that is substituted with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various pyrrole-containing compounds showed efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial properties, particularly against Staphylococcus aureus compared to Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Pyrrole derivatives are known to inhibit protein kinases, which play crucial roles in cancer cell proliferation and survival. For instance, studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival .

The mechanism of action for this compound may involve interaction with various molecular targets such as enzymes or receptors within biological systems. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and binding affinity to target molecules, potentially leading to the modulation of biochemical pathways critical for microbial growth and cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-Methyl-1H-pyrrole-2-carboxylic acid | Lacks bromine substitution | Different reactivity and activity |

| 4-Bromo-1H-pyrrole-2-carboxylic acid | Lacks methyl group | Varies in solubility and interaction |

| 4-Bromo-1-methyl-1H-pyrrole-3-carboxylic acid | Carboxylic acid group positioned differently | Variations in chemical behavior and applications |

This table illustrates how the specific combination of substituents on the pyrrole ring in this compound imparts distinct chemical and biological properties compared to its analogs.

Case Study: Antibacterial Activity

A recent study evaluated various pyrrole derivatives for their antibacterial properties. The findings indicated that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics like ciprofloxacin, suggesting their potential as alternative antibacterial agents .

Case Study: Anticancer Effects

In another investigation focused on anticancer activity, researchers synthesized several pyrrole derivatives and assessed their effects on cancer cell lines. The results demonstrated that specific derivatives could inhibit cell proliferation effectively, with some inducing apoptosis through caspase activation pathways .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized pyrrole core. For example, Suzuki-Miyaura coupling can introduce aryl groups to the pyrrole ring starting from ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives. Reaction conditions often include Pd(dppf)Cl₂ as a catalyst, KOAc as a base, and 1,4-dioxane as a solvent at elevated temperatures (80–100°C) . Post-synthetic hydrolysis using LiOH in a THF-H₂O-EtOH system yields the carboxylic acid .

- Key Considerations : Ensure anhydrous conditions for coupling reactions and monitor reaction progress via TLC.

Q. How is the purity and structural identity of this compound verified?

- Methodological Answer :

- NMR Spectroscopy : NMR (400 MHz, DMSO-) is used to confirm substitution patterns. For example, a singlet at δ 2.56 ppm corresponds to the methyl group at N1 .

- Mass Spectrometry : ESI-MS or LCMS confirms the molecular ion peak (e.g., m/z 311.1 for related pyrrole derivatives) .

- HPLC : Purity >95% is typically required for biological studies, achievable via reverse-phase chromatography .

Advanced Research Questions

Q. How does bromine substitution at the 4-position influence the electronic and steric properties of the pyrrole ring?

- Methodological Answer :

- X-Ray Crystallography : Bond length analysis (e.g., C-Br = 1.89–1.92 Å) confirms the electron-withdrawing effect of bromine, which polarizes the ring and enhances electrophilic substitution reactivity .

- Computational Studies : DFT calculations (e.g., using Gaussian 09) can quantify charge distribution. Bromine increases the positive charge at C3/C5 positions, directing further functionalization .

- Data Table :

| Parameter | Value for 4-Bromo Derivative | Value for Non-Brominated Analog |

|---|---|---|

| C-Br Bond Length | 1.89 Å | N/A |

| Pyrrole Ring Planarity | RMSD = 0.025 Å | RMSD = 0.018 Å |

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL-97 for high-resolution refinement. Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy .

- Hydrogen Bond Analysis : Identify motifs like or to validate intermolecular interactions. For example, O–H···O and N–H···O bonds stabilize the crystal lattice .

- Disorder Handling : For disordered OH groups (observed in some structures), refine occupancy factors using PART instructions in SHELX .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Amide Formation : Coupling with amines using EDC·HCl and HOBt in DMF yields carboxamides. For example, 1-(4-chlorobenzyl)-4-phenyl derivatives show antimicrobial activity .

- Esterification : Methyl/ethyl esters (e.g., methyl 4-bromo-1H-pyrrole-2-carboxylate) serve as intermediates for further modifications .

- Case Study :

- Suzuki Coupling : Introduces aryl groups at C4 with yields up to 75% under optimized Pd catalysis .

- Biological Testing : Evaluate antioxidant or antimicrobial activity via DPPH radical scavenging or MIC assays .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer :

- Polymorphism : Crystallization solvents (e.g., EtOH vs. ethyl acetate) can produce different polymorphs. Use DSC to identify phase transitions .

- Impurity Effects : Residual solvents (e.g., DMF) lower melting points. Purify via recrystallization or column chromatography .

Experimental Design Considerations

Q. How to design a crystallization protocol for high-quality single crystals of this compound?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., 80% EtOH + 20% ethyl acetate) to slow nucleation. Diffraction-quality crystals form over 5–7 days at room temperature .

- Crystal Mounting : Use a loop with Paratone-N oil to prevent dehydration during X-ray data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。